2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide moiety substituted with a chloro group and an ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and is particularly important in the liver and muscle cells.
Mode of Action
It is likely that it interacts with its target protein and modulates its activity, leading to changes in the biochemical processes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde in the presence of an acid catalyst
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced analogs of the compound.
Substitution: : Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be employed in the study of enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used as a probe in biochemical assays.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
2-Chloro-N-(1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
2-Chloro-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific ethyl group, which influences its chemical properties and biological activity. This structural difference can lead to variations in reactivity, binding affinity, and overall efficacy compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWDEYTVDSUYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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